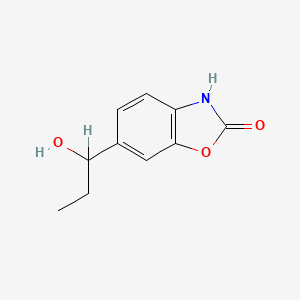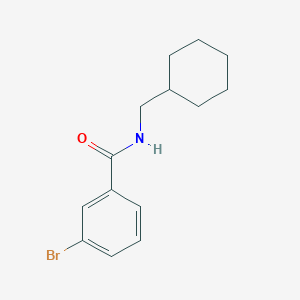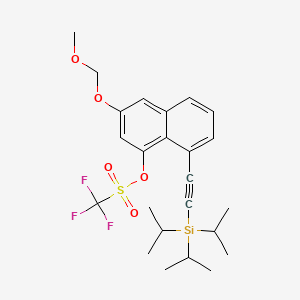
3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a naphthalene core substituted with methoxymethoxy and triisopropylsilyl groups, along with a trifluoromethanesulfonate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate typically involves multiple steps, starting with the functionalization of the naphthalene core. The introduction of the methoxymethoxy group can be achieved through a methoxymethylation reaction, while the triisopropylsilyl group is introduced via a silylation reaction. The final step involves the formation of the trifluoromethanesulfonate ester, which is often carried out using trifluoromethanesulfonic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield dihydronaphthalene derivatives.
Substitution: The trifluoromethanesulfonate group can be substituted with nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include naphthoquinones, dihydronaphthalene derivatives, and various substituted naphthalene compounds.
Applications De Recherche Scientifique
3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a probe in drug discovery.
Industry: Utilized in the development of advanced materials and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, influencing biological processes and chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methoxymethoxy)-8-ethynylnaphthalene
- 3-(Methoxymethoxy)-8-(trimethylsilyl)ethynyl)naphthalene
- 8-((Triisopropylsilyl)ethynyl)naphthalene-1-yl trifluoromethanesulfonate
Uniqueness
3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate stands out due to the combination of its functional groups, which confer unique chemical reactivity and potential applications. The presence of the trifluoromethanesulfonate ester enhances its electrophilicity, making it a versatile intermediate in organic synthesis.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C24H31F3O5SSi |
|---|---|
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
[3-(methoxymethoxy)-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C24H31F3O5SSi/c1-16(2)34(17(3)4,18(5)6)12-11-19-9-8-10-20-13-21(31-15-30-7)14-22(23(19)20)32-33(28,29)24(25,26)27/h8-10,13-14,16-18H,15H2,1-7H3 |
Clé InChI |
BITIIRWJGGHHRA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CC1=CC=CC2=CC(=CC(=C21)OS(=O)(=O)C(F)(F)F)OCOC)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


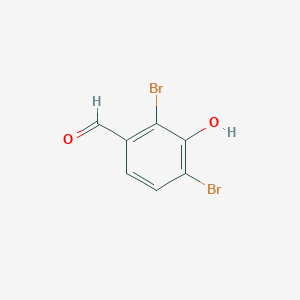
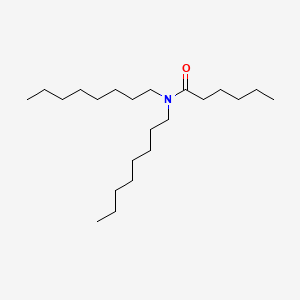

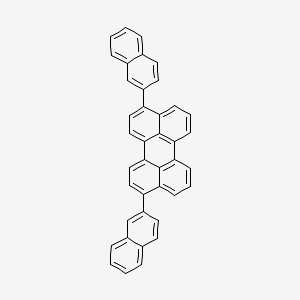
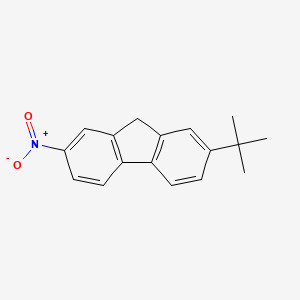

![Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13935209.png)
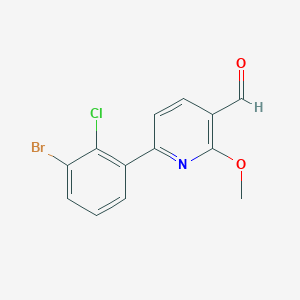


![3-{[3-(Ethoxycarbonyl)-6-(methoxycarbonyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B13935250.png)
